molecular formula C17H30O6 B14248146 1,2,3-Propanetricarboxylic acid, 1-(1-butylpentyl) 2,3-dimethyl ester CAS No. 389126-53-8

1,2,3-Propanetricarboxylic acid, 1-(1-butylpentyl) 2,3-dimethyl ester

Cat. No.: B14248146
CAS No.: 389126-53-8
M. Wt: 330.4 g/mol
InChI Key: WKIAWIJYDPVQHZ-UHFFFAOYSA-N
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Description

1,2,3-Propanetricarboxylic acid, 1-(1-butylpentyl) 2,3-dimethyl ester is a complex organic compound that belongs to the class of tricarboxylic acids. This compound is characterized by its three carboxylic acid groups attached to a propane backbone, with additional ester groups derived from 1-butylpentyl and 2,3-dimethyl alcohols. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

The synthesis of 1,2,3-Propanetricarboxylic acid, 1-(1-butylpentyl) 2,3-dimethyl ester typically involves esterification reactions. The primary synthetic route includes the reaction of 1,2,3-Propanetricarboxylic acid with 1-butylpentanol and 2,3-dimethyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. Industrial production methods may involve continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

1,2,3-Propanetricarboxylic acid, 1-(1-butylpentyl) 2,3-dimethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles such as amines or thiols replace the ester moiety, forming amides or thioesters.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2,3-Propanetricarboxylic acid, 1-(1-butylpentyl) 2,3-dimethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.

    Industry: It is utilized in the production of polymers and resins, where its ester groups contribute to the flexibility and durability of the final products.

Mechanism of Action

The mechanism by which 1,2,3-Propanetricarboxylic acid, 1-(1-butylpentyl) 2,3-dimethyl ester exerts its effects involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved may include metabolic cycles where the compound interferes with normal enzyme function, leading to altered metabolic outcomes.

Comparison with Similar Compounds

1,2,3-Propanetricarboxylic acid, 1-(1-butylpentyl) 2,3-dimethyl ester can be compared with other tricarboxylic acid esters such as:

  • 1,2,3-Propanetricarboxylic acid, 1-(1-butylpentyl) ester
  • 1,2,3-Propanetricarboxylic acid, 2-[(trimethylsilyl)oxy]-, tris (trimethylsilyl) ester
  • 1,2,3-Propanetricarboxylic acid, 2-(acetyloxy)-, tris(2-ethylhexyl) ester

The uniqueness of this compound lies in its specific ester groups, which confer distinct physical and chemical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

389126-53-8

Molecular Formula

C17H30O6

Molecular Weight

330.4 g/mol

IUPAC Name

1-O,2-O-dimethyl 3-O-nonan-5-yl propane-1,2,3-tricarboxylate

InChI

InChI=1S/C17H30O6/c1-5-7-9-14(10-8-6-2)23-16(19)12-13(17(20)22-4)11-15(18)21-3/h13-14H,5-12H2,1-4H3

InChI Key

WKIAWIJYDPVQHZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCCC)OC(=O)CC(CC(=O)OC)C(=O)OC

Origin of Product

United States

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